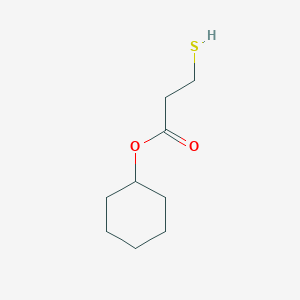
Cyclohexyl 3-sulfanylpropanoate
Cat. No. B034569
Key on ui cas rn:
103604-42-8
M. Wt: 188.29 g/mol
InChI Key: LWSMMYQFTZHMIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04590082
Procedure details


Into a 250 ml reaction flask equipped with stirrer, thermometer, reflux condenser and heating mantle are placed 100 grams of cyclohexanol; 26 grams of 3-mercaptopropionic acid and 0.5 grams of paratoluene sulfonic acid. The reaction mass is heated to reflux and refluxed for a period of 11 hours. At the end of the 11 hour period of refluxing, the reaction mass is cooled to room temperature. 200 ml Diethylether are added to the reaction mass. The reaction mass is then washed with two 100 ml volumes of 10% aqueous sodium bicarbonate solution followed by one 100 ml volume of water. The reaction mass is dried over anhydrous sodium sulfate and the solvent is recovered on a Buchi evaportor. The reaction mass is then micro distilled on a micro distillation apparatus yielding the following fractions:




Identifiers


|
REACTION_CXSMILES
|
[CH:1]1([OH:7])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[SH:8][CH2:9][CH2:10][C:11](O)=[O:12].C1(C)C=CC(S(O)(=O)=O)=CC=1>C(OCC)C>[CH:1]1([O:7][C:11](=[O:12])[CH2:10][CH2:9][SH:8])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)O
|
Step Two
|
Name
|
|
|
Quantity
|
26 g
|
|
Type
|
reactant
|
|
Smiles
|
SCCC(=O)O
|
Step Three
|
Name
|
|
|
Quantity
|
0.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Step Four
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Into a 250 ml reaction flask
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped with stirrer
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
thermometer, reflux condenser
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heating mantle
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mass is heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
refluxed for a period of 11 hours
|
|
Duration
|
11 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
At the end of the 11 hour period of refluxing
|
|
Duration
|
11 h
|
WASH
|
Type
|
WASH
|
|
Details
|
The reaction mass is then washed with two 100 ml volumes of 10% aqueous sodium bicarbonate solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The reaction mass is dried over anhydrous sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent is recovered on a Buchi evaportor
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The reaction mass is then micro distilled on a micro distillation apparatus
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
yielding the following fractions
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C1(CCCCC1)OC(CCS)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
